

physical and chemical properties of 8-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Methyltridecanoyl-CoA

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An In-depth Technical Guide to 8-Methyltridecanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) molecule. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the regulation of various signaling pathways. The unique branched-chain structure of **8-Methyltridecanoyl-CoA** suggests its involvement in specific metabolic pathways, potentially differing from its straight-chain counterparts. This technical guide provides a comprehensive overview of the available physical and chemical properties, analytical methodologies, synthesis protocols, and the biological role of **8-Methyltridecanoyl-CoA**.

Physical and Chemical Properties

Quantitative data on the physical properties of **8-Methyltridecanoyl-CoA**, such as melting point, boiling point, and specific solubility parameters, are not readily available in the public domain. However, based on its structure as a long-chain acyl-CoA, it is expected to be a relatively large, amphipathic molecule with limited solubility in aqueous solutions, a property that can be influenced by the presence of salts and detergents.

Property	Value	Source
Chemical Formula	C35H62N7O17P3S	MedChemExpress
Molecular Weight	977.89 g/mol	MedChemExpress
Appearance	Not available	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
Stability	Store under recommended conditions as per Certificate of Analysis.	MedChemExpress

Experimental Protocols

Synthesis of 8-Methyltridecanoyl-CoA (General Protocol)

A specific, detailed protocol for the synthesis of **8-Methyltridecanoyl-CoA** is not readily available. However, a general chemo-enzymatic method for the synthesis of acyl-CoAs can be adapted. This method involves the activation of the corresponding carboxylic acid, 8-methyltridecanoic acid, and its subsequent conjugation to Coenzyme A. One common method is activation via a mixed anhydride or an N-hydroxysuccinimide (NHS) ester.

Principle: The carboxylic acid (8-methyltridecanoic acid) is activated to a more reactive species, which then readily reacts with the thiol group of Coenzyme A to form the thioester bond.

Materials:

- 8-methyltridecanoic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)

- Coenzyme A (free acid or lithium salt)
- Anhydrous, aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Buffer solution (e.g., sodium bicarbonate)
- Purification system (e.g., HPLC)

Procedure:

- Activation of 8-methyltridecanoic acid:
 - Dissolve 8-methyltridecanoic acid and an equimolar amount of NHS in an anhydrous, aprotic solvent.
 - Add an equimolar amount of DCC to the solution.
 - Stir the reaction mixture at room temperature for several hours to overnight to form the NHS-ester of 8-methyltridecanoic acid. A precipitate of dicyclohexylurea (DCU) will form.
- Filtration:
 - Remove the DCU precipitate by filtration.
 - The filtrate containing the activated NHS-ester is collected.
- Conjugation to Coenzyme A:
 - Dissolve Coenzyme A in a suitable aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH ~8).
 - Slowly add the solution of the activated 8-methyltridecanoyl-NHS ester to the Coenzyme A solution with stirring.
 - Maintain the pH of the reaction mixture around 7.5-8.0 by adding a dilute base if necessary.
 - Allow the reaction to proceed for several hours at room temperature.

- Purification:
 - The resulting **8-Methyltridecanoyl-CoA** can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analysis of 8-Methyltridecanoyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.^{[1][2]}

Principle: **8-Methyltridecanoyl-CoA** is separated from other cellular components by liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Sample Preparation:

- Extraction:
 - Homogenize tissue or cell samples in a suitable extraction buffer, often containing an internal standard (e.g., a deuterated or odd-chain acyl-CoA).
 - Perform a solid-phase extraction (SPE) or liquid-liquid extraction to enrich for acyl-CoAs and remove interfering substances.

Liquid Chromatography:

- Column: A C18 or C8 reversed-phase column is typically used.^[2]
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or ammonium hydroxide) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed for separation.^[2]

Mass Spectrometry:

- Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for acyl-CoAs.
- Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode. It involves monitoring a specific precursor ion (the molecular ion of **8-**

Methyltridecanoyl-CoA) and a specific product ion that is formed upon fragmentation of the precursor. A common fragmentation for acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate moiety.[1]

Biological Role and Signaling Pathways

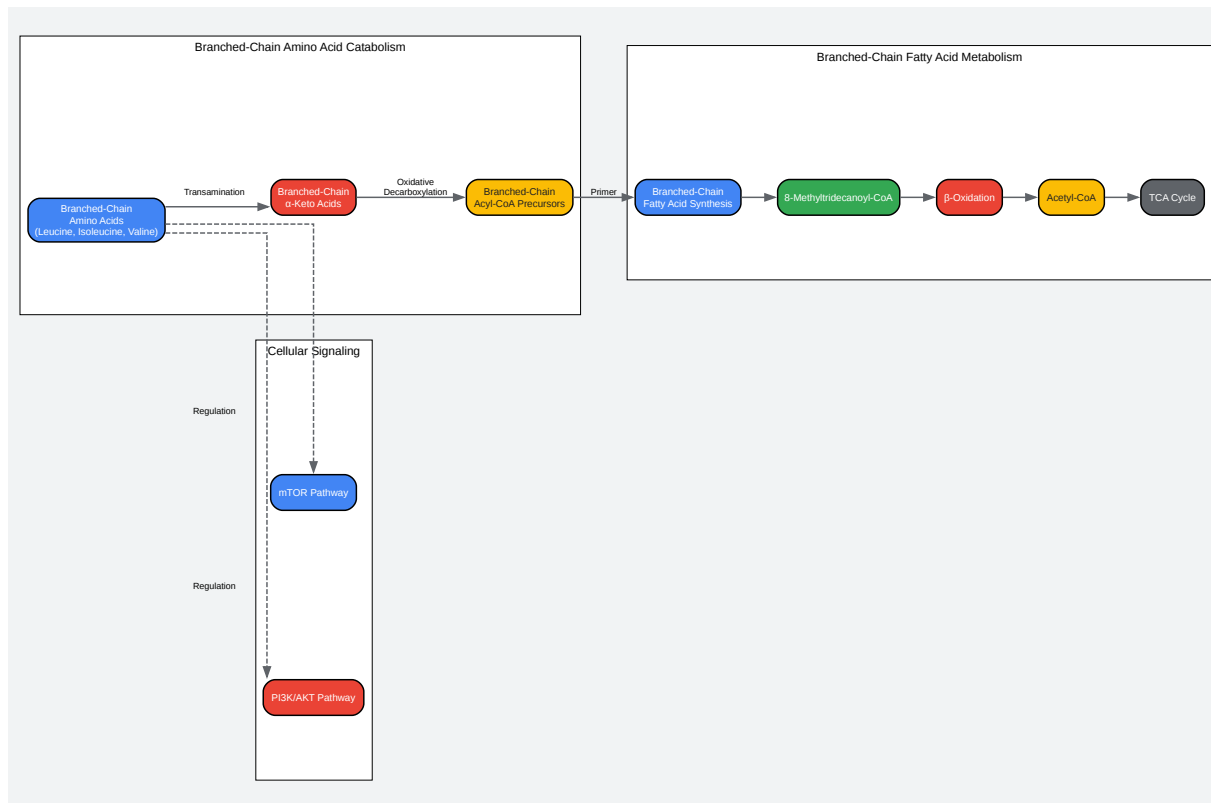
A specific signaling pathway directly initiated or regulated by **8-Methyltridecanoyl-CoA** has not been extensively characterized. However, its role can be inferred from the broader understanding of branched-chain fatty acid metabolism.

Metabolic Context of Branched-Chain Acyl-CoAs

Branched-chain fatty acids are primarily derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. The catabolism of these amino acids produces branched-chain α -keto acids, which are then oxidatively decarboxylated to form branched-chain acyl-CoAs. These can then be used as primers for the synthesis of branched-chain fatty acids.

The metabolism of branched-chain fatty acids is integrated with central carbon metabolism and can influence cellular energy homeostasis and signaling.[3][4] Elevated levels of BCAAs and their metabolites have been linked to the regulation of key signaling pathways such as the mTOR and PI3K/AKT pathways, which are critical for cell growth, proliferation, and metabolism. [4]

Below is a diagram illustrating the general metabolic context of branched-chain acyl-CoAs.

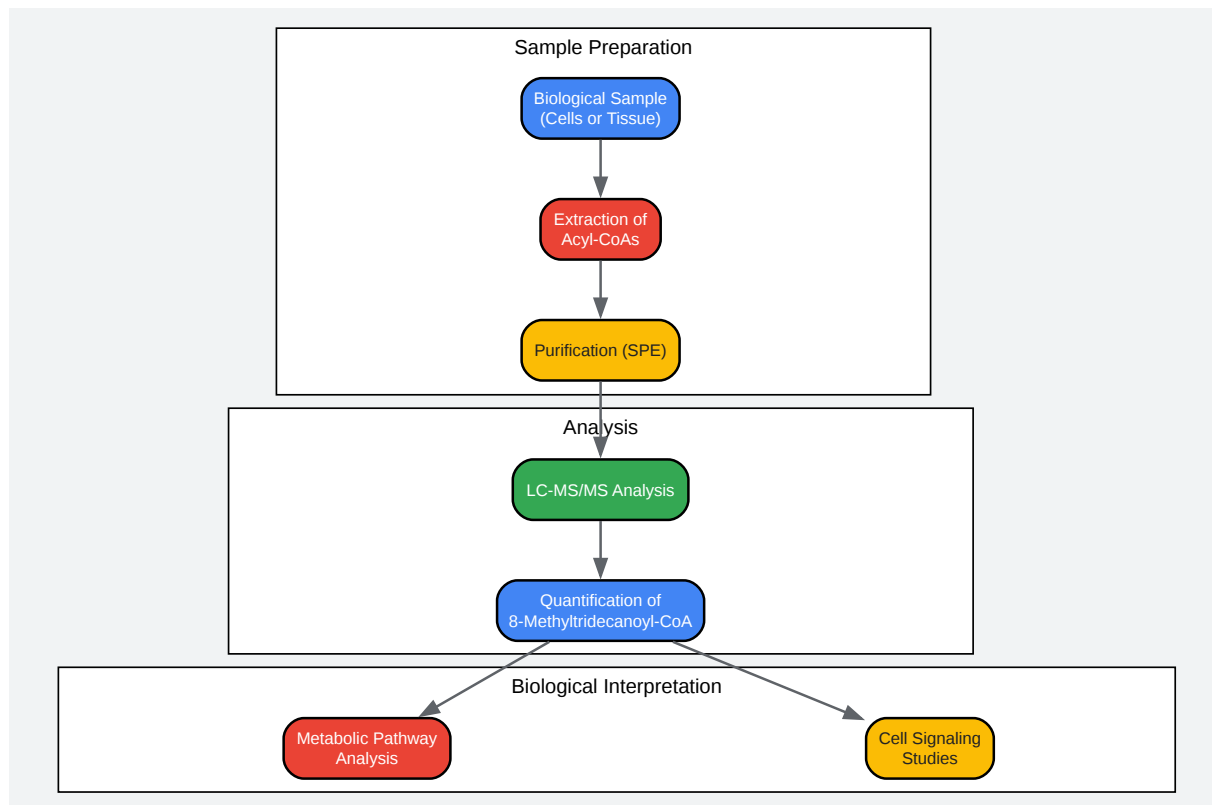


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Caption: Metabolic context of **8-Methyltridecanoyl-CoA**.

Experimental Workflow for Studying 8-Methyltridecanoyl-CoA

The following diagram outlines a typical experimental workflow for the investigation of **8-Methyltridecanoyl-CoA** in a biological system.



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- To cite this document: BenchChem. [physical and chemical properties of 8-Methyltridecanoyl-CoA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15547872#physical-and-chemical-properties-of-8-methyltridecanoyl-coa]

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